2-Methoxy-N,N-dimethyl-4-vinylbenzamide

Description

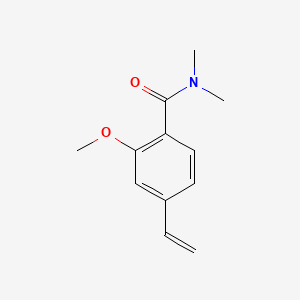

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-2-methoxy-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-5-9-6-7-10(11(8-9)15-4)12(14)13(2)3/h5-8H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFKLZGZHUEZGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)C=C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Substituted Benzamide Chemistry

Substituted benzamides are a well-established class of compounds characterized by a benzene (B151609) ring attached to an amide functional group, with various substituents on the aromatic ring. These compounds are of profound importance in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The specific substitutions on the benzamide (B126) scaffold play a crucial role in determining the compound's physicochemical properties and its interaction with biological targets.

The core structure of 2-Methoxy-N,N-dimethyl-4-vinylbenzamide features key substitutions that are anticipated to influence its chemical behavior. The methoxy (B1213986) group at the 2-position and the N,N-dimethylamide functionality are known to affect properties such as solubility, electronic distribution within the molecule, and metabolic stability. For instance, the presence of a methoxy group can enhance the lipophilicity of the molecule, potentially influencing its ability to cross biological membranes.

To illustrate the general characteristics of related substituted benzamides, the table below presents data for analogous compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Methoxy-N,N-dimethylbenzamide | C10H13NO2 | 179.22 | 100 °C at 0.4 Torr |

| N,N-Dimethylbenzamide | C9H11NO | 149.19 | 132-133 °C at 15 mmHg |

| 4-Methyl-N,N-dimethylbenzamide | C10H13NO | 163.22 | Not Available |

This table presents data for structurally related compounds to provide context for the properties of this compound.

Significance of Vinyl Arene Moieties in Organic Synthesis and Materials Science

The vinyl arene moiety, a vinyl group attached to an aromatic ring, is a cornerstone of modern organic synthesis and materials science. This functional group serves as a versatile handle for a multitude of chemical transformations, most notably in polymerization reactions. The ability of the vinyl group to undergo radical, cationic, or anionic polymerization allows for the creation of a wide range of polymers with tailored properties.

In the context of 2-Methoxy-N,N-dimethyl-4-vinylbenzamide, the vinyl group imparts the potential for this molecule to act as a monomer. Polymerization of this compound would lead to the formation of a polymer with pendant substituted benzamide (B126) groups. Such polymers could exhibit unique properties, potentially finding applications as functional materials, for instance, in specialty coatings, resins, or as part of more complex copolymeric structures.

The reactivity of the vinyl group also extends beyond polymerization. It can participate in various addition reactions, such as hydrogenation, halogenation, and hydroformylation, providing pathways to a diverse array of functionalized derivatives. Furthermore, transition metal-catalyzed cross-coupling reactions, like the Heck and Suzuki reactions, can be employed to further modify the vinyl group, expanding the synthetic utility of the parent molecule. The development of biobased polymers from vinyl arene precursors, such as 2-methoxy-4-vinylphenol (B128420) derived from ferulic acid, highlights the growing interest in sustainable materials with tailored thermal and mechanical properties. mdpi.comnih.gov

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained.

Proton (¹H) NMR Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of 2-Methoxy-N,N-dimethyl-4-vinylbenzamide is predicted to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The interpretation of these signals is based on their chemical shift (δ), integration, and multiplicity.

The aromatic region is expected to show signals for the three protons on the benzene (B151609) ring. The vinyl group will produce a characteristic set of signals, typically an AMX spin system, with distinct couplings between the geminal, cis, and trans protons. The methoxy (B1213986) and N,N-dimethyl groups will each give rise to a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Interpretation for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Interpretation |

| Aromatic H | ~7.2-7.5 | m | - | Protons on the benzene ring, with their exact shifts influenced by the methoxy, vinyl, and amide substituents. |

| Vinylic H (CH=) | ~6.6-6.8 | dd | J_trans ≈ 17, J_cis ≈ 11 | The proton attached to the same carbon as the aromatic ring, showing coupling to the two terminal vinyl protons. |

| Vinylic H (=CHaHb) | ~5.7-5.9 | dd | J_trans ≈ 17, J_gem ≈ 1-2 | The terminal vinyl proton that is trans to the other terminal proton. |

| Vinylic H (=CHaHb) | ~5.2-5.4 | dd | J_cis ≈ 11, J_gem ≈ 1-2 | The terminal vinyl proton that is cis to the other terminal proton. |

| Methoxy (-OCH₃) | ~3.8-4.0 | s | - | The three equivalent protons of the methoxy group, appearing as a singlet. |

| N,N-dimethyl (-N(CH₃)₂) | ~2.9-3.1 | s | - | The six equivalent protons of the two methyl groups attached to the nitrogen, appearing as a singlet. Due to restricted rotation around the C-N amide bond, these may appear as two separate singlets. nih.gov |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopy and Coupling Constants

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms.

The spectrum is expected to show signals for the aromatic carbons, the vinyl carbons, the carbonyl carbon of the amide, the methoxy carbon, and the N,N-dimethyl carbons. The carbonyl carbon will be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Interpretation |

| Carbonyl (C=O) | ~169-172 | The carbonyl carbon of the amide group, typically found in this downfield region. |

| Aromatic C-O | ~155-158 | The aromatic carbon directly attached to the methoxy group. |

| Aromatic C-vinyl | ~135-138 | The aromatic carbon to which the vinyl group is attached. |

| Aromatic C-H | ~110-130 | The carbons in the aromatic ring that are bonded to hydrogen atoms. |

| Aromatic C-C(O) | ~125-130 | The aromatic carbon attached to the amide carbonyl group. |

| Vinylic (=CH₂) | ~114-117 | The terminal carbon of the vinyl group. |

| Vinylic (-CH=) | ~135-137 | The carbon of the vinyl group attached to the aromatic ring. |

| Methoxy (-OCH₃) | ~55-57 | The carbon of the methoxy group. |

| N,N-dimethyl (-N(CH₃)₂) | ~35-39 | The two equivalent carbons of the N,N-dimethyl group. These may show as two distinct signals due to hindered rotation. rsc.org |

Note: These predictions are derived from data for compounds such as 2-Methoxy-N,N-dimethylbenzamide and vinyl-substituted aromatic compounds. rsc.org

Specialized NMR Techniques (e.g., ¹⁵N, ¹⁷O NMR)

While less common, specialized NMR techniques targeting nuclei such as ¹⁵N and ¹⁷O could provide further structural insights. ¹⁵N NMR spectroscopy of the amide nitrogen would yield a signal whose chemical shift is sensitive to the electronic environment and hybridization. Similarly, ¹⁷O NMR could be used to probe the oxygen atoms of the methoxy and carbonyl groups, although the low natural abundance and quadrupolar nature of ¹⁷O make this technique more challenging. For structurally related N,N-dimethyl-4-methoxybenzamide, ¹⁵N and ¹⁷O NMR spectral data are available and could serve as a reference.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| C=O stretch | 1630-1660 | Strong | Amide |

| C=C stretch (aromatic) | 1580-1610 | Medium-Strong | Aromatic ring |

| C=C stretch (vinyl) | 1620-1640 | Medium | Vinyl group |

| C-H stretch (aromatic) | 3010-3100 | Medium-Weak | Aromatic C-H |

| C-H stretch (aliphatic) | 2850-3000 | Medium | Methoxy and N-methyl C-H |

| C-O stretch (aryl ether) | 1230-1270 | Strong | Methoxy group |

| C-N stretch | 1350-1450 | Medium-Strong | Amide |

| =C-H bend (vinyl) | 910-990 | Strong | Vinyl group (out-of-plane) |

Note: These predictions are based on typical vibrational frequencies for the respective functional groups and data from similar molecules like N,N-dimethylbenzamide and 2-methoxy-4-vinylphenol (B128420). nist.gov

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses of small molecules or radicals.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Interpretation |

| [M]⁺ | [C₁₂H₁₅NO₂]⁺ | Molecular ion |

| [M - 15]⁺ | [M - CH₃]⁺ | Loss of a methyl radical, likely from the N,N-dimethyl or methoxy group. |

| [M - 31]⁺ | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| [M - 44]⁺ | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino radical. |

| [M - 72]⁺ | [M - C(O)N(CH₃)₂]⁺ | Loss of the N,N-dimethylcarbamoyl radical. |

| [C₉H₉O]⁺ | [CH₃OC₆H₄CH=CH₂]⁺ | Fragment corresponding to the 2-methoxy-4-vinylbenzoyl cation. |

| [C₂H₆N]⁺ | [N(CH₃)₂]⁺ | Dimethylamino cation. |

Note: The fragmentation pattern is a prediction based on common fragmentation pathways for amides and aromatic compounds.

High-Performance Liquid Chromatography (HPLC) and Related Techniques

High-Performance Liquid Chromatography stands as a cornerstone for the separation, quantification, and purity assessment of pharmaceutical intermediates and active compounds. For a substituted benzamide (B126) like this compound, with its UV-active aromatic ring, reversed-phase HPLC (RP-HPLC) is a particularly suitable technique.

Method Development and Validation

The development of a reliable RP-HPLC method for this compound would involve a systematic optimization of chromatographic parameters to achieve adequate separation from potential impurities and degradation products. A typical starting point would be a C18 stationary phase, valued for its hydrophobicity and broad applicability.

The mobile phase composition is a critical factor. A gradient elution method is often preferred to ensure the efficient elution of compounds with varying polarities. A common approach would utilize a mixture of an aqueous buffer (such as phosphate (B84403) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. The UV detector would likely be set at a wavelength where the analyte exhibits maximum absorbance, determined by a UV scan of a pure standard.

Validation of the developed HPLC method is essential to demonstrate its reliability, and it is performed according to established guidelines. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Hypothetical HPLC Method Validation Parameters

| Parameter | Specification | Hypothetical Result |

|---|---|---|

| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | Complies |

| Mobile Phase | A: 0.02 M Phosphate Buffer (pH 4.0)B: Acetonitrile | Complies |

| Flow Rate | 1.0 mL/min | Complies |

| Detection | UV at 280 nm | Complies |

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | 1.2% |

| LOD | Reportable | 0.005 µg/mL |

| LOQ | Reportable | 0.015 µg/mL |

This interactive table summarizes the key parameters for a hypothetical validated HPLC method suitable for the analysis of this compound.

Application in Purity Assessment and Mixture Separation

Once validated, the HPLC method is a powerful tool for assessing the purity of newly synthesized batches of this compound. The high resolving power of HPLC allows for the separation of the main compound from closely related impurities, such as starting materials, by-products from the synthesis, or isomers. For instance, potential impurities could include precursors like 2-methoxy-4-vinylbenzoic acid or regioisomers formed during the synthesis.

In the context of mixture separation, the developed HPLC method can be scaled up to preparative chromatography. This allows for the isolation and purification of this compound from a complex reaction mixture, yielding a high-purity standard essential for further research and characterization.

Emerging Spectroscopic Techniques and Data Analysis

While chromatography is excellent for separation and quantification, spectroscopic techniques provide detailed structural information. Raman spectroscopy, in particular, offers a non-destructive method for probing the vibrational modes of a molecule.

Raman Spectroscopy

Raman spectroscopy is a valuable technique for the characterization of this compound as it provides a unique vibrational fingerprint. The Raman spectrum would be expected to show characteristic bands corresponding to the various functional groups present in the molecule.

Key expected Raman shifts would include:

Vinyl Group: A strong C=C stretching vibration typically around 1630 cm⁻¹.

Aromatic Ring: C=C stretching modes within the benzene ring, usually appearing in the 1600-1450 cm⁻¹ region.

Amide Group: The C=O (amide I band) stretching vibration, which for a tertiary amide is expected around 1630-1680 cm⁻¹. spectroscopyonline.com The C-N stretching vibration would also be present.

Methoxy Group: C-H stretching vibrations of the methyl group and C-O stretching modes.

Dimethylamino Group: C-N stretching and C-H bending vibrations.

Table 2: Predicted Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Vinyl | C=C Stretch | ~1630 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Methoxy | C-O Stretch | 1250 - 1000 |

This interactive table presents the predicted Raman shifts for the key functional groups in this compound based on general spectroscopic principles for amides and aromatic compounds. spectroscopyonline.comaip.org

Chemometric Approaches in Spectral Data Analysis

The large datasets generated by modern spectroscopic instruments, such as Raman spectrometers, can be effectively analyzed using chemometric methods. These statistical and mathematical techniques can extract valuable information that might not be apparent from a simple visual inspection of the spectra.

For the analysis of this compound, chemometrics could be applied in several ways:

Principal Component Analysis (PCA): This unsupervised pattern recognition technique could be used for quality control. By analyzing the Raman spectra of different batches of the compound, PCA can identify outliers or batch-to-batch variations, ensuring manufacturing consistency.

Partial Least Squares (PLS) Regression: This is a supervised method that can be used to build calibration models for quantitative analysis. For example, a PLS model could be developed to predict the concentration of this compound in a mixture based on its Raman spectrum. This would be particularly useful for in-line process monitoring during synthesis.

By combining advanced spectroscopic techniques like Raman with powerful chemometric data analysis, a deeper understanding of the chemical and physical properties of this compound can be achieved, facilitating more robust quality control and process optimization.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of benzamide (B126) derivatives. bohrium.comnih.gov These calculations offer a balance between accuracy and computational cost, making them well-suited for molecules of this size.

Theoretical studies on related benzamide structures using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, have been employed to optimize molecular geometries and predict electronic properties. nih.gov For 2-Methoxy-N,N-dimethyl-4-vinylbenzamide, such calculations would elucidate key parameters like bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

The electronic properties are of particular interest, as they govern the molecule's reactivity and spectroscopic behavior. Key descriptors obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps visualize the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and amide groups, indicating regions susceptible to electrophilic attack, while positive potential would be expected around the hydrogen atoms.

| Calculated Property | Illustrative Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

Note: The data in this table is illustrative and based on typical values for structurally similar compounds. It serves to demonstrate the type of information obtained from DFT calculations.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. For this compound, theoretical studies can predict its behavior in various chemical transformations.

For instance, the reactivity of the vinyl group can be explored through computational modeling of addition reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates.

Studies on the hydrolysis of N,N-dimethylbenzamide have utilized theoretical methods to explore the reaction mechanism. acs.org Similarly, the cyclization reactions of related N-methoxy amides have been investigated computationally to understand the formation of heterocyclic products. researchgate.net These studies provide a framework for how the reaction mechanisms of this compound could be elucidated, for example, in polymerization reactions involving the vinyl moiety or in the metabolic degradation of the molecule.

| Reaction Parameter | Illustrative Value |

|---|---|

| Activation Energy (Electrophilic Addition to Vinyl Group) | 15-25 kcal/mol |

| Reaction Enthalpy (Hydrolysis of Amide) | -5 to -10 kcal/mol |

Note: The data in this table is illustrative and based on general principles and data from related compounds. It serves to demonstrate the type of information obtained from reaction mechanism studies.

In Silico Studies for Molecular Design and Optimization

In silico techniques are pivotal in modern drug discovery and materials science for designing and optimizing molecules with desired properties. vensel.orgimpactfactor.orgmdpi.comresearchgate.net For this compound, these methods can be used to predict its biological activity, pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), and potential toxicity.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico design. mdpi.com By correlating structural features of a series of compounds with their biological activity, QSAR models can predict the activity of new, unsynthesized molecules. For this compound, a QSAR study could involve designing a library of derivatives with modifications to the aromatic ring or the amide group and predicting their potential as, for example, enzyme inhibitors. nih.gov

Molecular docking is another powerful in silico tool that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govtandfonline.com This is crucial for designing molecules with specific biological targets. Docking simulations of this compound into the active site of a target protein could reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. This information can then be used to guide the design of more potent analogs.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. For a molecule like this compound, with several rotatable bonds, a number of low-energy conformations are possible. Computational methods can be used to map the potential energy surface and identify the most stable conformers.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. tandfonline.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of this compound in a solvent environment, providing insights into its flexibility and interactions with surrounding molecules. This is particularly important for understanding how the molecule behaves in a biological context, such as its ability to cross cell membranes or bind to a receptor. Studies on similar benzamide derivatives have successfully used MD simulations to confirm the stability of ligand-protein complexes. tandfonline.com

Applications in Advanced Materials Science and Diverse Chemical Transformations

Polymerization Strategies Involving Vinyl Amides

The presence of a vinyl group on the benzamide (B126) scaffold marks 2-Methoxy-N,N-dimethyl-4-vinylbenzamide as a functional monomer for the synthesis of advanced polymeric materials. Vinyl amides and related structures are key building blocks in polymer chemistry, valued for the properties conferred by the amide group, such as hydrophilicity, hydrogen bonding capability, and thermal stability.

The creation of functional polymers begins with the synthesis of high-purity monomers. For vinyl amides, several synthetic strategies are available. One efficient method for the N-monovinylation of primary aromatic amides involves the use of calcium carbide as an inexpensive and easy-to-handle source of acetylene. researchgate.net This approach allows for the direct synthesis of N-vinylbenzamides with high chemoselectivity. researchgate.net

For a tertiary amide like This compound , a multi-step synthesis would be anticipated, likely starting from a precursor such as 3-methoxy-4-methylbenzoic acid. A plausible route could involve:

Conversion of the carboxylic acid to an acid chloride.

Amidation with dimethylamine (B145610) to form the corresponding N,N-dimethylbenzamide.

Functionalization of the methyl group at the 4-position, followed by transformations to introduce the vinyl group.

Controlled polymerization techniques are crucial for developing polymers with specific architectures and properties. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile method for a wide range of monomers, including styrenes, acrylates, and acrylamides. mdpi.com The choice of RAFT agent is critical and depends on the reactivity of the monomer. For "less-activated monomers" (LAMs), such as vinyl amides, dithiocarbamates and xanthates are often effective RAFT agents. acs.org

The polymerization of functionalized vinyl amides leads to novel materials with tailored properties. The RAFT process, in particular, enables the synthesis of well-defined polymers with controlled molecular weights and low dispersity (Đ < 1.5). acs.org For instance, the bulk RAFT polymerization of N-methyl-N-vinylacetamide (NMVA), a related N-vinyl amide, has been successfully controlled using specific dithiocarbamate and xanthate agents. acs.org This control allows for the creation of advanced architectures like double hydrophilic block copolymers, such as PEO-b-PNMVA and PNIPAAm-b-PNMVA. acs.org

Given its structure, poly(this compound) would be expected to exhibit distinct properties. The methoxy (B1213986) and dimethylamide groups would likely increase its solubility in organic solvents and potentially impart amphiphilic characteristics if copolymerized with hydrophilic monomers. The synthesis of block copolymers containing styrene and acrylamide units has been achieved using RAFT in a common solvent like DMSO, highlighting a pathway for creating amphiphilic materials from seemingly incompatible monomers. rug.nl

Table 1: RAFT Polymerization Conditions for Related Vinyl and Styrenic Monomers

| Monomer | RAFT Agent Type | Initiator | Solvent | Key Findings | Reference |

| N-methyl-N-vinylacetamide (NMVA) | Dithiocarbamate / Xanthate | V-70 | Bulk | Synthesis of well-defined homopolymers and block copolymers. | acs.org |

| Styrene | Trithiocarbonate | AIBN | 1,4-dioxane | Good control over molecular weight and dispersity. | nih.gov |

| Acrylamide / Styrene | Trithiocarbonate | AIBN | DMSO | Successful synthesis of amphiphilic block copolymers in a common solvent. | rug.nl |

Role as Synthetic Intermediates in Complex Organic Synthesis

The benzamide moiety is a powerful directing group in modern organic synthesis, particularly for transition-metal-catalyzed C-H activation reactions. This functionality allows for the selective functionalization of otherwise unreactive C-H bonds at the ortho position of the aromatic ring.

Substituted benzamides serve as versatile intermediates in the synthesis of complex molecules. For example, N-methoxy benzamides can undergo intramolecular sp³ C-H amination to produce γ-lactams, a common motif in bioactive compounds. semanticscholar.org The amide group directs the catalyst to a specific C-H bond, facilitating the formation of a new C-N bond. Similarly, cobalt and palladium catalysts have been used for the C-H activation/annulation of benzamides with alkynes to yield substituted isoquinolinones. nih.govorganic-chemistry.org The reaction proceeds with high efficiency, and the amide directing group is crucial for its success. nih.gov

The N,N-dimethylamide group in This compound could similarly direct C-H activation at the 3-position. Furthermore, the vinyl group offers a secondary site for chemical transformation, such as cross-coupling, hydrogenation, or participation in cycloaddition reactions. The dual functionality of the molecule makes it a potentially valuable building block for synthesizing complex polyfunctional aromatic compounds. For instance, methods for synthesizing N-(methoxymethyl)benzamide derivatives using methanol as a C1 building block under manganese catalysis have been developed, showcasing the utility of benzamides in atom-efficient reactions. rsc.org

Supramolecular Chemistry and Directed Assembly

Supramolecular chemistry relies on noncovalent interactions to construct ordered, functional architectures from molecular components. The functional groups within This compound —the amide carbonyl, the methoxy group, and the aromatic system—are all capable of participating in the key interactions that govern molecular self-assembly.

Molecular recognition is the specific binding of a substrate (guest) to a receptor (host) molecule through noncovalent interactions. The amide group is a superb hydrogen bond donor and acceptor, making it a central feature in many synthetic receptors. beilstein-journals.org The design of squaramide-based organogelators, for example, utilizes the robust hydrogen bonding of the squaramide core to drive self-assembly. beilstein-journals.org

While the tertiary N,N-dimethylamide in the target molecule cannot act as a hydrogen bond donor, its carbonyl oxygen is a strong hydrogen bond acceptor. This, combined with the acceptor capability of the methoxy group's oxygen and potential π-π stacking interactions from the benzene (B151609) ring, provides multiple points for host-guest interactions. The study of multi-component crystals containing benzamide shows that unique hydrogen bonding arrangements are readily formed. researchgate.net Research on molecularly imprinted polymers (MIPs) has also demonstrated that optimizing noncovalent interactions through the careful selection of functional monomers and crosslinkers can lead to materials with extremely high recognition and separation selectivity.

The rational design of materials with predictable structures and properties often hinges on controlling intermolecular forces. The amide-to-amide hydrogen bond is one of the most reliable interactions for programming molecular self-assembly. Benzene-1,3,5-tricarboxamides (BTAs), for instance, are well-known to stack into one-dimensional supramolecular polymers through a network of threefold intermolecular hydrogen bonds. acs.orgnih.gov

In the solid state, benzamide and its derivatives exhibit complex packing motifs determined by a combination of strong N-H···O hydrogen bonds and weaker C-H···O or π-π interactions. acs.org Even subtle changes, like fluorine substitution, can suppress disorder in benzamide crystals without altering the fundamental packing arrangement. acs.org The various functional groups on This compound would contribute to its crystal packing and self-assembly behavior. The interplay between potential dipole-dipole interactions of the amide, C-H···O interactions involving the methoxy and dimethyl groups, and π-π stacking of the aromatic rings could be harnessed to design novel crystalline materials or liquid crystals.

Table 2: Key Noncovalent Interactions in Benzamide and Related Systems

| Interaction Type | Participating Groups | Role in Assembly | Representative System | Reference |

| Hydrogen Bonding | Amide N-H and Carbonyl O | Primary driving force for self-assembly into tapes, sheets, or helical structures. | Benzene-1,3,5-tricarboxamides (BTAs) | acs.orgnih.gov |

| π-π Stacking | Aromatic Rings | Stabilizes stacked structures and influences electronic properties. | Benzamide crystals, Acipimox co-crystals | researchgate.netacs.org |

| C-H···O Interactions | Aromatic/Alkyl C-H and Carbonyl/Methoxy O | Fine-tunes crystal packing and stabilizes conformations. | Substituted benzamide crystals | researchgate.net |

| Dipole-Dipole Interactions | Amide group dipoles | Contributes to the overall interaction energy between molecules in an assembly. | N-centred BTAs | nih.gov |

Future Research Directions and Emerging Trends in 2 Methoxy N,n Dimethyl 4 Vinylbenzamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of novel and sustainable methods for the synthesis of substituted benzamides like 2-Methoxy-N,N-dimethyl-4-vinylbenzamide. Conventional methods for creating similar structures can be resource-intensive. Therefore, a key trend is the move towards greener and more efficient synthetic routes. This includes the exploration of one-pot reactions that reduce the number of steps, minimize waste, and save time and resources. For instance, cascade reactions, where multiple bond-forming events occur in a single operation, are a promising area.

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The efficiency and selectivity of chemical transformations are often governed by the catalytic system employed. For a molecule with multiple functional groups like this compound, achieving high selectivity is crucial. Future research is expected to focus on the discovery and application of novel catalysts that can facilitate its synthesis with high precision.

This includes the development of catalysts based on earth-abundant and non-toxic metals as alternatives to traditional precious metal catalysts. Homogeneous and heterogeneous catalysis will continue to be important, with an emphasis on recyclable catalysts to improve economic viability and reduce environmental impact. For example, in reactions involving the vinyl group, advancements in palladium-catalyzed cross-coupling reactions could be adapted to enhance efficiency. The N-methoxybenzamide moiety itself can act as a directing group in C-H bond activation, opening up possibilities for late-stage functionalization using rhodium or ruthenium catalysts.

Table 1: Potential Catalytic Systems for Future Exploration

| Catalyst Type | Potential Application | Advantages |

| Earth-Abundant Metal Catalysts (e.g., Iron, Copper) | C-H activation, cross-coupling | Lower cost, reduced toxicity |

| Recyclable Heterogeneous Catalysts | Various synthetic steps | Ease of separation, reusability |

| Photocatalysts | Vinyl group functionalization | Mild reaction conditions, use of light energy |

| Biocatalysts (Enzymes) | Amide formation, selective transformations | High selectivity, environmentally benign |

Advancements in Understanding Complex Reaction Mechanisms

A deeper understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For a compound like this compound, mechanistic studies would be essential to control the reactivity of its distinct functional groups—the vinyl, methoxy (B1213986), and dimethylamide moieties.

Future research would likely employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling. For example, understanding the mechanism of potential side reactions, such as polymerization of the vinyl group during synthesis or functionalization, would be critical for improving yields of the desired product. Mechanistic insights into catalytic cycles, including the nature of intermediates and transition states, will enable the rational design of more efficient catalysts. For instance, studies on the cyclization reactions of related N-methoxy-N-(2-oxoalkyl)amides could provide insights into the potential reactivity pathways of the target molecule under various conditions.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental work is a powerful trend that will undoubtedly shape future research on specialized molecules like this compound. Computational tools can be used to predict reaction outcomes, design novel synthetic routes, and understand complex reaction mechanisms at a molecular level.

Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways and predict the most energetically favorable routes. Molecular docking and dynamics simulations could be employed to design derivatives of this compound with specific properties or to understand their potential interactions with biological targets. This integrated approach allows for a more rational and less trial-and-error-based method of discovery, accelerating the development of new materials and molecules. For instance, computational screening could identify the most promising catalysts for a specific transformation before any experimental work is undertaken, saving significant time and resources.

Application of Green Chemistry Principles in Synthesis and Processing

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. The application of these principles will be a central theme in future research involving this compound. This encompasses the entire lifecycle of the chemical, from its synthesis to its final application and degradation.

Key areas of focus will include the use of safer solvents, preferably water or bio-based solvents, to replace hazardous organic solvents. Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, will be a priority. Furthermore, developing processes that are energy-efficient, for example, by running reactions at ambient temperature and pressure, will be crucial. The ultimate goal is to create synthetic and processing methodologies that are not only efficient and cost-effective but also have a minimal negative impact on the environment and human health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.